2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
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Overview
Description
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O2 It is a derivative of butanoic acid, featuring an amino group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(1H-pyrazol-4-yl)butanoic acid with ammonia or an amine source in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazolyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolyl butanoic acid derivatives .
Scientific Research Applications
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)butanoic acid: A related compound with similar structural features but lacking the amino group.
2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride: Another derivative with a phenyl group instead of a pyrazolyl group
Uniqueness
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Biological Activity
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride (CAS No. 2287265-71-6) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a pyrazole moiety, making it a valuable scaffold in medicinal chemistry and biological research.
Molecular Structure
- Molecular Formula : C8H14Cl2N3O2
- Molecular Weight : 256.13 g/mol
- Physical State : Dihydrochloride salt form, typically appears as a white crystalline solid.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1H-pyrazol-4-yl)butanoic acid with ammonia or an amine under reflux conditions, followed by purification to yield the dihydrochloride salt.
The biological activity of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding of this compound to specific sites can modulate enzymatic activity and influence signaling pathways, leading to diverse biological effects .
Potential Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Receptor Modulation : The compound may act as a ligand for certain receptors, potentially influencing physiological responses .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of pyrazole compounds, including 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride, showed promising results as selective inhibitors of sodium channels (NaV1.7), which are implicated in pain signaling pathways .
- Anti-inflammatory Potential : Preliminary research suggests that compounds with similar structures exhibit anti-inflammatory properties, indicating that 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride may also possess such activities .
- Cancer Research : Investigations into the role of pyrazole derivatives in cancer therapy have highlighted their potential as therapeutic agents due to their ability to interfere with tumor growth mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-(1H-pyrazol-4-yl)butanoic acid | Lacks amino group | Moderate enzyme inhibition |
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid | Methyl substitution on pyrazole | Enhanced receptor binding |
2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride | Phenyl substitution | Potent anti-inflammatory effects |
The uniqueness of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCXEXZJPYGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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